10-[(2-hydroxyethyl)amino]-13H-5,11,12-triazatetraphen-13-one
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Overview
Description
5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one consists of a quinazoline ring fused with a phthalazine moiety, which is further substituted with a hydroxyethylamino group.
Mechanism of Action
The synthesis of such compounds often involves reactions with different amines and other organic compounds . The resulting compounds can have various functional groups, which can influence their biological activity and interaction with different targets .
The pharmacokinetics of such compounds would depend on their specific chemical structure, including factors like their solubility, stability, and the presence of functional groups that can influence their absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with 2-nitrobenzaldehyde, followed by reduction of the nitro group to form 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. These intermediates are then reacted with hydroxyethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
- Quinazolino[3,4-a]quinazolinones
- Isoindolo[2,1-a]quinazolino[1,2-c]quinazolineones
Uniqueness
5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one is unique due to its specific substitution pattern and the presence of the hydroxyethylamino group, which imparts distinct biological activities compared to other quinazoline derivatives .
Properties
IUPAC Name |
5-(2-hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-10-9-18-15-11-5-1-2-6-12(11)16-19-14-8-4-3-7-13(14)17(23)21(16)20-15/h1-8,22H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHMICOBJHIIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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